4-(aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide hydrochloride
Overview
Description
4-(Aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide hydrochloride, also known as AMEBH, is a synthetic organic compound used in a variety of scientific applications. It is a white, odorless, crystalline powder that is soluble in water, alcohol, and other polar solvents. AMEBH has been used in research on a variety of topics, including biochemistry, physiology, and pharmacology.
Scientific Research Applications
Antimicrobial and Antitumor Applications
- Sulfonamide compounds, including structures similar to 4-(aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide hydrochloride, have been studied for their antimicrobial and antitumor properties. For instance, sulfonamide-focused libraries have shown promising results in cell-based antitumor screens, identifying compounds with potent cell cycle inhibition capabilities that have progressed to clinical trials (Owa et al., 2002). Additionally, novel N-substituted sulfonamides have displayed significant antibacterial and antifungal activities, along with potent cytotoxic properties against Artemia salina, underscoring their potential as effective antimicrobial agents (Chohan et al., 2006).
Environmental Degradation
- Research on the environmental degradation of sulfonamide antibiotics, which share a similar structural motif with 4-(aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide hydrochloride, has revealed novel microbial strategies for eliminating these compounds from the environment. For example, a study on the degradation of sulfamethoxazole and other sulfonamides by Microbacterium sp. strain BR1 identified an unusual pathway initiated by ipso-hydroxylation followed by fragmentation, suggesting potential methods for bioremediation (Ricken et al., 2013).
Chemical Synthesis and Material Science
- In the realm of material science and organic synthesis, sulfonamide derivatives have been utilized in the development of novel adsorption materials for environmental cleanup. For instance, tertiary amine-functionalized polymeric resins have demonstrated high adsorption capacities for removing UV filters like benzophenone-4 from water, showcasing the application of sulfonamide chemistry in creating more efficient and environmentally friendly adsorbents (Zhou et al., 2018).
properties
IUPAC Name |
4-(aminomethyl)-N-(2-methoxyethyl)benzenesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S.ClH/c1-15-7-6-12-16(13,14)10-4-2-9(8-11)3-5-10;/h2-5,12H,6-8,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMJKGSZZXGGKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC=C(C=C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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